2alpha-Isopropylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2alpha-Isopropylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 2alpha-Isopropylaziridine can be synthesized through several methods, including:
Cyclization of Haloamines: This involves the intramolecular nucleophilic substitution of a halide by an amine group, leading to the formation of the aziridine ring.
Nitrene Addition: Nitrenes, generated in situ from precursors like iodosobenzene diacetate and sulfonamides, can add to alkenes to form aziridines.
Epoxide Ring-Opening: The reaction of epoxides with amines, followed by ring closure using the Mitsunobu reaction, can yield aziridines.
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters derived from amino alcohols .
Chemical Reactions Analysis
Types of Reactions: 2alpha-Isopropylaziridine undergoes various chemical reactions, including:
Oxidation: Oxidative cleavage of the aziridine ring can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert aziridines to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the aziridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted aziridines or open-chain amines.
Scientific Research Applications
2alpha-Isopropylaziridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2alpha-Isopropylaziridine involves its high ring strain and reactivity, which allows it to participate in various chemical reactions. The nitrogen atom in the aziridine ring can act as a nucleophile or electrophile, facilitating reactions with a wide range of substrates. The isopropyl group at the 2alpha position can influence the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family, with a simpler structure and similar reactivity.
2alpha-Methylaziridine: Similar to 2alpha-Isopropylaziridine but with a methyl group instead of an isopropyl group.
Azetidine: A four-membered ring analog of aziridine with different ring strain and reactivity.
Uniqueness: this compound is unique due to the presence of the isopropyl group at the 2alpha position, which can enhance its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other aziridines and azetidines, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
(2R)-2-propan-2-ylaziridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQHOGTBDMULK-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.